Cas no 134861-62-4 (1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-)

1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- structure
134861-62-4 structure
Produktname:1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-
CAS-Nr.:134861-62-4
MF:C38H40O15
MW:736.71521282196
CID:147687
PubChem ID:6441245

1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)-
    • (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl
    • dioxamycin
    • 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl- 1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyran-3-yl)oxy)-1,3,5-heptatrienyl)-, (2-alpha,3-alpha,4a-alpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E)6R*),12b-alpha)-(+)-
    • 134861-62-4
    • (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid
    • 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyren-3-yl)oxy)-1,3,5-heptatrienyl)-, (2alpha,3alpha,4aalpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E),6R*),12balpha)-(+)-
    • 1,3-Dioxolane-2-carboxylic acid, 2,4-dimethyl-5-(7-oxo-7-((tetrahydro-2-methyl-6-(1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz(a)anthracen-9-yl)-2H-pyran-3-yl)oxy)-1,3,5-heptatrienyl)-, (2alpha,3alpha,4aalpha,9(2R*,3S*(1E(2S*,4S*,5S*),3E,5E),6R*),12balpha)-(+)-
    • Inchi: InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1
    • InChI-Schlüssel: HWMMBHOXHRVLCU-QOUANJGESA-N
    • Lächelt: C(=C/C=C/[C@H]1[C@H](C)O[C@](C)(C(=O)O)O1)\C=C\C(OC1CC[C@H](C2C=CC3C(C4=C(C(=O)C=3C=2O)C=C[C@@]2(C[C@]([C@H](C(=O)[C@]42O)O)(C)O)O)=O)O[C@@H]1C)=O

Berechnete Eigenschaften

  • Genaue Masse: 736.236721
  • Monoisotopenmasse: 736.236721
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 6
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 15
  • Schwere Atomanzahl: 53
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1730
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topologische Polaroberfläche: 244

Experimentelle Eigenschaften

  • Dichte: 1.54
  • Siedepunkt: 941.5°Cat760mmHg
  • Flammpunkt: 291.5°C
  • Brechungsindex: 1.681

1,3-Dioxolane-2-carboxylicacid,2,4-dimethyl-5-[(1E,3E,5E)-7-oxo-7-[[(2R,3S,6R)-tetrahydro-2-methyl-6-[(2R,3R,4aR,12bS)-1,2,3,4,4a,7,12,12b-octahydro-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-9-yl]-2H-pyran-3-yl]oxy]-1,3,5-heptatrien-1-yl]-,(2S,4S,5S)-rel-(+)- Verwandte Literatur

Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge